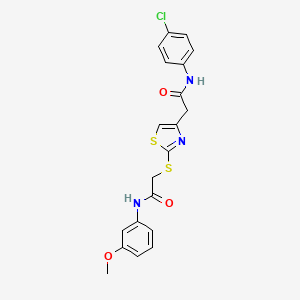

N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S2/c1-27-17-4-2-3-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERWXLQPGUXYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a thiazole derivative, has garnered attention in recent years for its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. The following sections provide a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry.

Anticancer Activity

Recent studies have indicated that thiazole derivatives possess significant anticancer properties. For instance, compounds similar to N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | A431 (skin cancer) | 1.98 ± 1.22 | |

| Compound B | HT29 (colon cancer) | 1.61 ± 1.92 | |

| N-(4-chlorophenyl)-... | Various | TBD | TBD |

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the cytotoxic activity against various cancer cell lines. The thiazole moiety is critical for this activity, as it interacts with specific cellular targets involved in cancer progression.

Antibacterial Activity

Thiazole derivatives have also been investigated for their antibacterial properties. Studies have demonstrated that compounds with similar structural features to N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibit effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 31.25 | |

| Compound D | Escherichia coli | TBD | TBD |

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

In addition to anticancer and antibacterial properties, thiazole derivatives have shown potential anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study: Anti-inflammatory Effects of Thiazole Derivatives

A study evaluated the anti-inflammatory activity of various thiazole compounds including N-(4-chlorophenyl)-... The results indicated a significant reduction in levels of TNF-alpha and IL-6 in treated cells compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as thiazole ring formation via Hantzsch thiazole synthesis, followed by thioether linkage formation. For example, coupling a 3-methoxyphenylamino-2-oxoethyl thiol intermediate with a 4-chlorophenyl-substituted thiazole precursor under inert conditions (e.g., nitrogen atmosphere) in solvents like dimethylformamide (DMF) or dichloromethane (DCM). Catalysts such as triethylamine or 1,8-diazabicycloundec-7-ene (DBU) may enhance reaction efficiency . Optimization involves systematic variation of parameters (temperature: 60–80°C; reaction time: 12–24 hours) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, particularly for verifying thiazole ring formation (δ 7.0–8.5 ppm for aromatic protons) and acetamide linkages (δ 2.1–2.5 ppm for methylene groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). Purity assessment via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is critical .

Q. How does the compound’s structure influence its solubility and stability under physiological conditions?

- Methodological Answer : The presence of a 4-chlorophenyl group increases hydrophobicity, requiring solubility testing in DMSO or aqueous buffers with surfactants (e.g., Tween-80). Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C, followed by HPLC analysis at intervals (0, 6, 12, 24 hours) to detect degradation products. The thioether and acetamide bonds are susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in cytotoxicity assays)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address this:

- Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity).

- Validate target engagement via competitive binding assays (e.g., fluorescence polarization for enzyme inhibition).

- Use orthogonal methods (e.g., Western blotting for apoptosis markers alongside viability assays) .

- Example : If one study reports antitumor activity in HeLa cells but another shows inactivity in MCF-7 cells, conduct comparative proteomic profiling to identify differential expression of target proteins (e.g., Bcl-2, caspase-3) .

Q. What strategies can enhance the compound’s selectivity for specific biological targets (e.g., kinase inhibition vs. off-target effects)?

- Methodological Answer :

- Structural Modification : Introduce substituents to the 3-methoxyphenyl group to modulate steric/electronic effects (e.g., replacing methoxy with trifluoromethyl to enhance hydrophobic interactions).

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities with targets like EGFR or VEGFR. Adjust the thiazole-acetamide scaffold to optimize hydrogen bonding with active-site residues .

- Biological Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How can researchers investigate the metabolic pathways and pharmacokinetic properties of this compound?

- Methodological Answer :

- In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) products.

- Pharmacokinetic Profiling : Administer the compound intravenously/orally in rodent models, collect plasma samples at timed intervals, and calculate parameters (t₁/₂, Cmax, AUC) using non-compartmental analysis .

Q. What experimental approaches are suitable for elucidating the mechanism of action (MoA) in antimicrobial or anticancer contexts?

- Methodological Answer :

- Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (RNA-seq, SILAC labeling).

- Cellular Imaging : Use confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to assess apoptosis/autophagy.

- Target Deconvolution : Apply affinity chromatography with immobilized compound to pull down interacting proteins, followed by tryptic digest and LC-MS/MS identification .

Comparative and Structural Analysis Questions

Q. How does the substitution pattern on the phenyl rings (e.g., 4-chloro vs. 3-methoxy) affect bioactivity compared to analogs?

- Methodological Answer :

- Synthesize analogs with halogen (F, Br) or electron-donating (NH₂, OCH₃) groups at para/meta positions.

- Compare IC₅₀ values in dose-response assays. For example, 4-chlorophenyl analogs may exhibit higher cytotoxicity due to increased lipophilicity and membrane permeability, while 3-methoxy groups enhance hydrogen bonding with polar residues in enzymatic pockets .

Q. What are the key differences in biological activity between this compound and structurally related thiazole-acetamide derivatives?

- Methodological Answer :

- Case Study : Replace the thiazole ring with triazole (e.g., from ) and evaluate changes in antimicrobial potency. Thiazole derivatives often show broader-spectrum activity due to enhanced π-π stacking with bacterial DNA gyrase .

- Tabulate EC₅₀ values for lead compounds against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) to rank efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.